

Piroxicam-d4: A Technical Guide to its Certificate of Analysis and Purity Standards

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Compound of Interest

Compound Name: Piroxicam-d4

Cat. No.: B15609859

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for **Piroxicam-d4**. **Piroxicam-d4** is the deuterated form of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). The inclusion of deuterium atoms makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of Piroxicam in biological matrices. This guide details the analytical methodologies used to ensure its identity, purity, and isotopic enrichment, and provides insights into its mechanism of action.

Certificate of Analysis: Data Presentation

A Certificate of Analysis (CoA) for **Piroxicam-d4** provides critical data on its quality and purity. The following tables summarize the typical specifications and analytical results for a reference standard of **Piroxicam-d4**.

Physical and Chemical Properties

Parameter	Specification
Appearance	White to off-white solid
Molecular Formula	C ₁₅ H ₉ D ₄ N ₃ O ₄ S
Molecular Weight	335.38 g/mol
Melting Point	198-202 °C
Solubility	Soluble in DMSO and Methanol

Quality and Purity Specifications

Test	Method	Specification	Representative Result
Purity (by HPLC)	High-Performance Liquid Chromatography	≥ 98.0%	99.5%
Isotopic Purity (Deuterium Incorporation)	Mass Spectrometry / NMR Spectroscopy	≥ 98 atom % D	99.2 atom % D
Residual Solvents	Gas Chromatography	Meets USP <467> requirements	Complies
Water Content (Karl Fischer)	Karl Fischer Titration	≤ 0.5%	0.2%
Residue on Ignition	USP <281>	≤ 0.1%	0.05%
Elemental Impurities	ICP-MS	Meets USP <232> requirements	Complies
Identity	¹ H-NMR, Mass Spectrometry, IR	Conforms to structure	Conforms

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of **Piroxicam-d4**'s purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Piroxicam-d4** and to detect any non-deuterated Piroxicam or other impurities.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0). The gradient or isocratic conditions would be optimized to achieve good separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 334 nm.
- Sample Preparation: A known concentration of **Piroxicam-d4** is dissolved in the mobile phase.
- Analysis: The sample is injected into the HPLC system. The purity is calculated by comparing the peak area of **Piroxicam-d4** to the total area of all peaks in the chromatogram.

Mass Spectrometry for Isotopic Purity Assessment

Mass spectrometry is a critical technique to determine the isotopic enrichment of **Piroxicam-d4**.

- Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Analysis Mode: Full scan analysis to detect the molecular ions of **Piroxicam-d4** and its isotopologues.

- **Sample Preparation:** The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused directly or injected via the LC system.
- **Data Analysis:** The relative intensities of the ion peaks corresponding to the non-deuterated Piroxicam (d0) and the deuterated species (d1, d2, d3, d4) are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

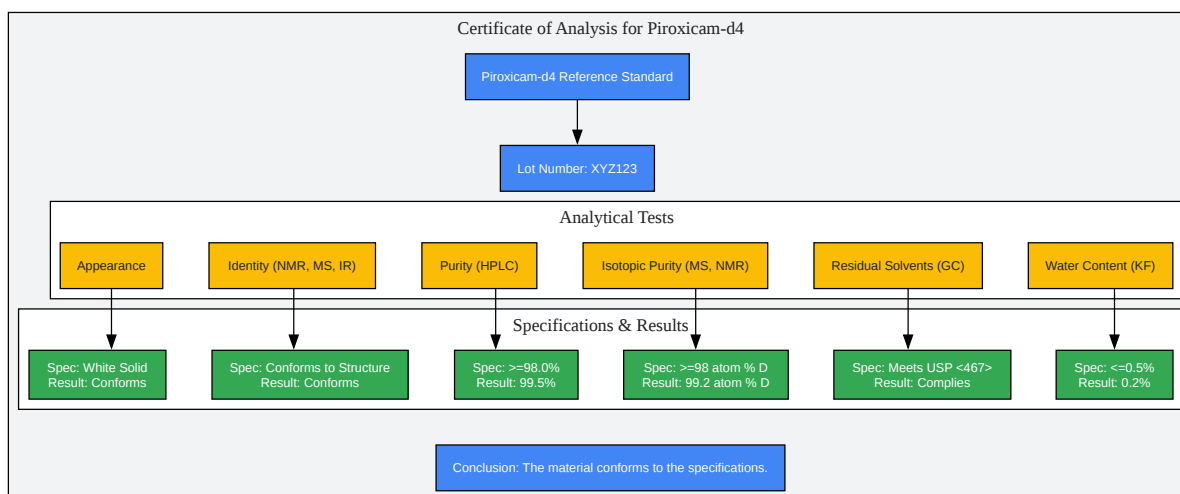
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

NMR spectroscopy confirms the chemical structure and provides information about the location and extent of deuteration.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H -NMR for Identity and Residual Protons:**
 - **Sample Preparation:** A precisely weighed amount of **Piroxicam-d4** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6).
 - **Analysis:** The ^1H -NMR spectrum is acquired. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling. The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of Piroxicam.
- **Quantitative NMR (qNMR) for Isotopic Purity:**
 - **Sample Preparation:** A known amount of **Piroxicam-d4** and a certified internal standard are accurately weighed and dissolved in a deuterated solvent.
 - **Analysis:** A quantitative ^1H -NMR spectrum is acquired with appropriate relaxation delays to ensure accurate integration.
 - **Data Analysis:** The integral of the residual proton signals in **Piroxicam-d4** is compared to the integral of a known signal from the internal standard. This allows for the calculation of the amount of non-deuterated Piroxicam, and thus the isotopic purity can be determined.

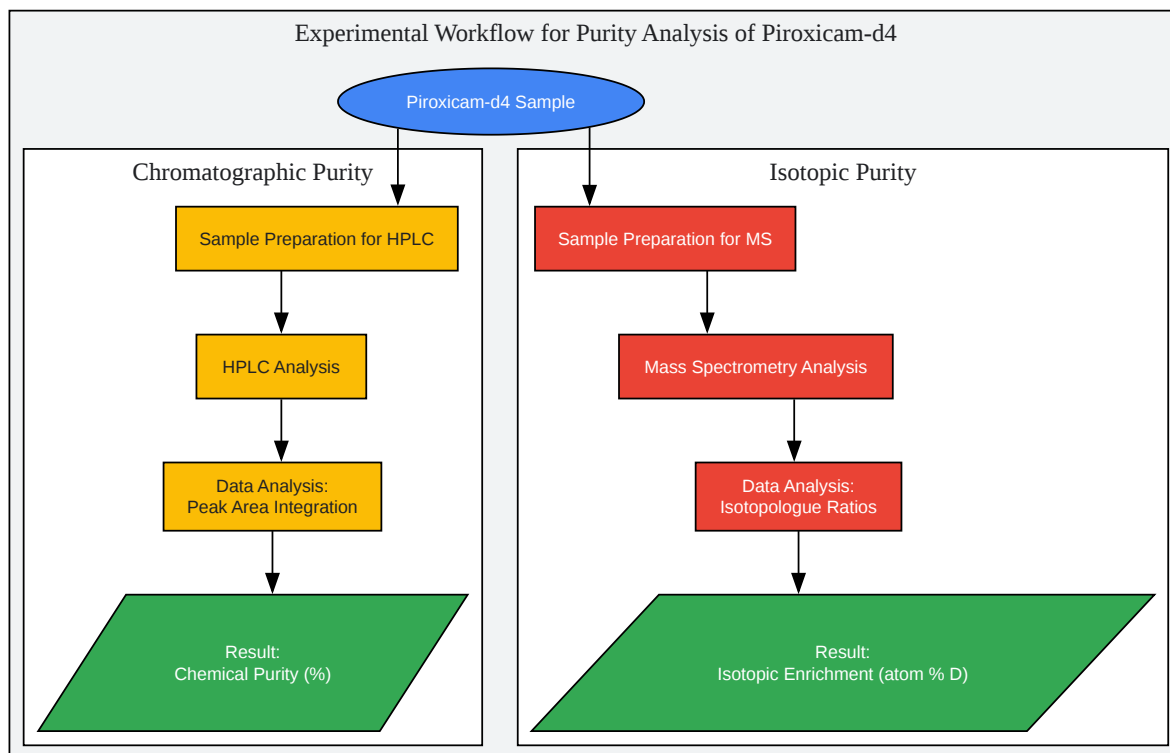
Visualizing Key Processes and Pathways

The following diagrams illustrate the experimental workflow for purity analysis, the logical structure of a Certificate of Analysis, and the signaling pathway of Piroxicam.



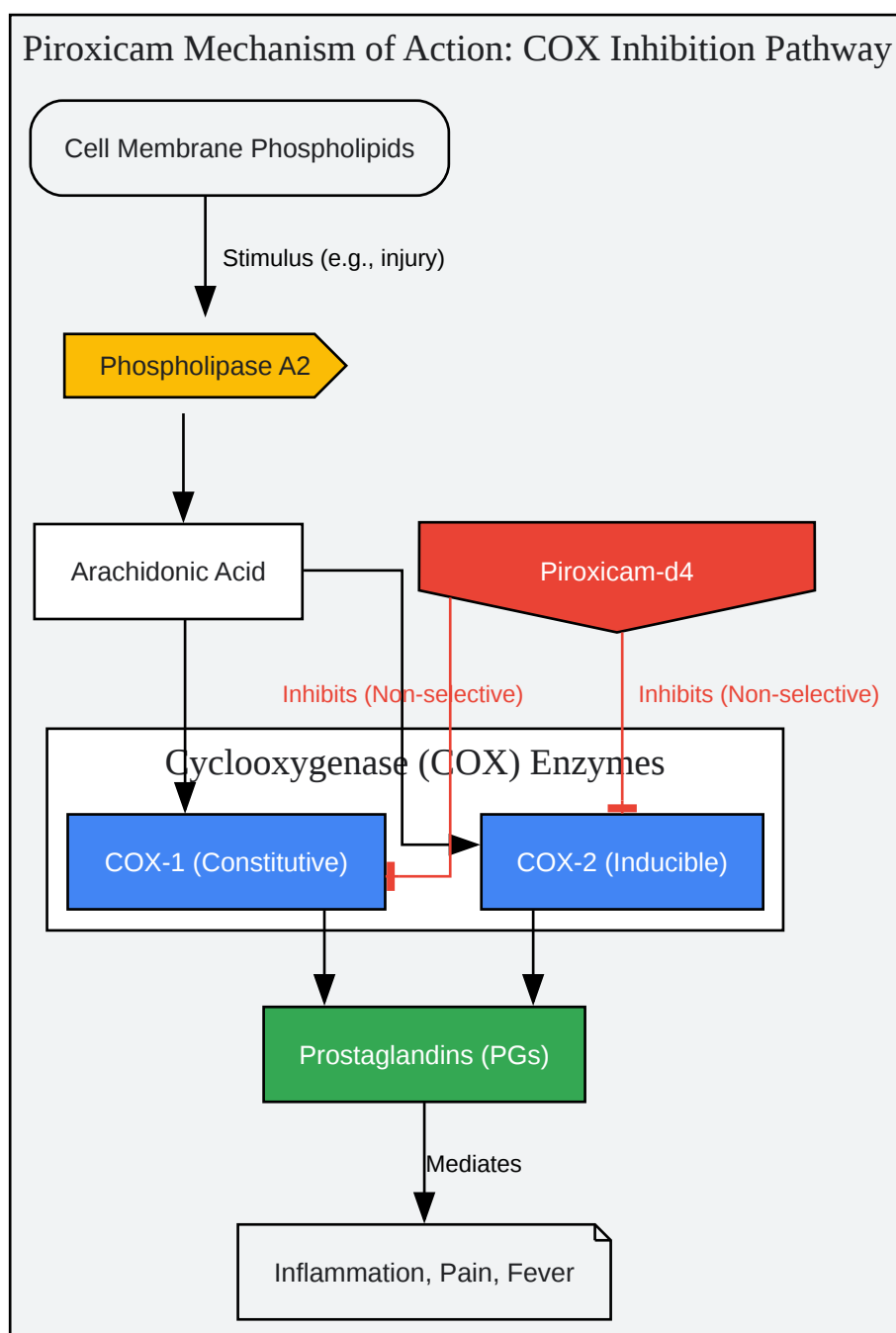
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Caption: Logical structure of a Certificate of Analysis.



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Caption: Workflow for Purity Analysis of **Piroxicam-d4**.



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Caption: Piroxicam's COX Inhibition Pathway.

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